1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea
描述
This compound is a urea derivative featuring a benzodioxole moiety linked via a urea bridge to a pyrimidine ring substituted with a 4-methylpiperazine group. The benzodioxole (1,3-benzodioxol-5-yl) contributes to aromatic stacking interactions, while the urea group provides hydrogen-bonding capabilities. The 4-methylpiperazine substituent enhances solubility and may modulate receptor binding through its basic nitrogen atoms. This structure is distinct from many analogs due to the combination of urea and methylpiperazine functionalities, which are critical for its physicochemical and pharmacological properties .
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-22-4-6-23(7-5-22)16-18-9-13(10-19-16)21-17(24)20-12-2-3-14-15(8-12)26-11-25-14/h2-3,8-10H,4-7,11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWGMAIVTNPDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of this compound can be delineated as follows:
- Molecular Formula : C16H20N4O3
- Molecular Weight : 316.36 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Properties :
- A study indicated that derivatives of benzodioxole compounds demonstrate significant cytotoxic effects against various cancer cell lines. The presence of the benzo[d][1,3]dioxole moiety enhances the anticancer activity through apoptosis induction and cell cycle arrest mechanisms .
- In vitro assays showed that the compound can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.
- Antidiabetic Effects :
- Neuropharmacological Activity :
The mechanisms underlying the biological activity of this compound are multifaceted:
- Cell Signaling Pathways : The compound appears to modulate several key signaling pathways, including those involved in apoptosis (e.g., caspase activation) and cell proliferation (e.g., MAPK/ERK pathways).
- Enzyme Inhibition : Its role as an α-amylase inhibitor suggests that it interferes with carbohydrate digestion, thereby potentially lowering blood glucose levels post-meal.
Case Studies
Several case studies have documented the efficacy of similar compounds derived from benzodioxole structures:
- Cytotoxicity in Cancer Cells :
-
Diabetes Management :
- In animal models, administration of related benzodioxole derivatives resulted in a marked decrease in blood glucose levels, supporting their potential use as therapeutic agents in diabetes management.
Data Tables
相似化合物的比较
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea
- Structural Differences : Replaces the 4-methylpiperazine group with methoxy substituents at positions 2 and 4 of the pyrimidine ring.
- Loss of the methylpiperazine’s tertiary amine may diminish interactions with charged residues in biological targets.
- Synthesis : Similar urea-bridge formation methods likely apply, though starting materials differ (e.g., 2,4-dimethoxypyrimidin-5-amine instead of 2-(4-methylpiperazin-1-yl)pyrimidin-5-amine) .
2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine
- Structural Differences : The benzodioxole is connected via a methylene group to the piperazine ring, which is directly attached to the pyrimidine. Lacks the urea linker.
- The methylene bridge may increase lipophilicity compared to the urea-linked compound.
- Synthesis : Prepared via nucleophilic substitution between 2-(piperazin-1-yl)pyrimidine and piperonal (benzo[d][1,3]dioxole-5-carbaldehyde), yielding 86% purity .
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Structural Differences : Features a pyrido[1,2-a]pyrimidin-4-one core instead of a pyrimidine-urea scaffold. The 4-methylpiperazine is retained but positioned on a fused ring system.
- The ketone group introduces polarity but lacks the hydrogen-bonding versatility of urea.
- Relevance : Patent literature highlights such derivatives for kinase inhibition, suggesting divergent therapeutic applications compared to urea-based analogs .
N1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrazolo[1,5-a]pyrimidin-5-yl)-N3,N3-dimethylpropane-1,3-diamine
- Structural Differences : Pyrazolo[1,5-a]pyrimidine core replaces the pyrimidine-urea scaffold. The substituent is a dimethylpropane-diamine chain instead of methylpiperazine.
- Impact on Properties :
- The pyrazolo-pyrimidine core may enhance metabolic stability.
- The diamine chain offers flexibility but lacks the piperazine’s conformational rigidity.
- Synthesis : Achieved via condensation reactions, with reported purity >97% .
Structural and Functional Analysis Table
Key Research Findings
- Synthetic Accessibility : The target compound’s urea bridge and methylpiperazine group require multi-step synthesis, including palladium-catalyzed couplings (similar to ) and urea formation via carbodiimide chemistry .
- Crystallographic Data : Analogous compounds (e.g., 2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine) show planar pyrimidine rings and piperazine chair conformations in crystal structures, suggesting similar packing interactions for the target compound .
- Pharmacological Potential: Methylpiperazine-substituted heterocycles (e.g., pyrido-pyrimidinones) are explored in kinase inhibitors, implying that the target compound’s methylpiperazine-pyrimidine motif may confer analogous activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
